tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate
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Overview
Description
tert-Butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate is a compound that belongs to the class of imidazothiazoles. This compound is known for its unique structure, which combines an imidazole ring with a thiazole ring, making it a valuable scaffold in medicinal chemistry and other scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate typically involves the reaction of aminothiazole with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow system, where the reaction is carried out in multiple stages without isolating intermediate compounds. This method enhances the efficiency and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[2,1-b][1,3]thiazole derivatives with hydroxyl or carbonyl groups, while reduction may yield derivatives with additional hydrogen atoms .
Scientific Research Applications
tert-Butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazole: A similar compound with a slightly different structure.
Benzo[d]imidazo[2,1-b]thiazole: Another similar compound with a benzene ring fused to the imidazo[2,1-b]thiazole core.
Uniqueness
tert-Butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate is unique due to its tert-butyl carbamate group, which can enhance its stability and solubility compared to other imidazo[2,1-b][1,3]thiazole derivatives. This unique structure also contributes to its potential as a versatile scaffold in drug development .
Properties
IUPAC Name |
tert-butyl N-imidazo[2,1-b][1,3]thiazol-6-ylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-10(2,3)15-9(14)12-7-6-13-4-5-16-8(13)11-7/h4-6H,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRCZDUHDIVYHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN2C=CSC2=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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